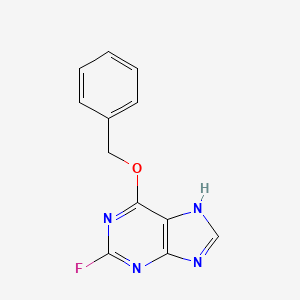

O6-benzyl-2-fluorohypoxanthine

描述

Significance of O6-Substituted Purines in Biological Systems

Substitutions at the O6-position of the purine (B94841) ring have proven to be a critical strategy in the development of potent and selective enzyme inhibitors. This position is pivotal for the interaction of purine bases with various proteins. Naturally occurring purines are frequently substituted at the 6-position, highlighting its importance in biological recognition. researchgate.net The introduction of a benzyl (B1604629) group at the O6-position, creating the O6-benzylpurine scaffold, has been a particularly fruitful avenue of research.

The primary significance of this scaffold lies in its ability to inactivate the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govasm.org AGT protects cells from the cytotoxic effects of certain alkylating agents used in chemotherapy by removing alkyl groups from the O6-position of guanine (B1146940) in DNA. asm.orgnih.gov O6-benzylguanine, the parent compound of this class, acts as a "suicide" inhibitor by transferring its benzyl group to the active site cysteine residue of AGT, thereby irreversibly inactivating the enzyme. nih.govduke.edu This inactivation sensitizes tumor cells to alkylating drugs, forming the basis of combination therapies aimed at enhancing the efficacy of cancer treatments. nih.govduke.edu The exploration of various substituents on the O6-benzylguanine structure is driven by the goal of understanding structure-activity relationships and discovering analogues with potentially improved pharmacological profiles. beilstein-journals.org

Overview of Purine Analogues as Enzyme Modulators

Purine analogues represent a major class of compounds that modulate enzyme activity and have found widespread application as therapeutic agents. mdpi.comnih.gov By mimicking endogenous purines, these synthetic derivatives can interfere with a multitude of cellular processes. Their mechanisms of action are diverse and include the inhibition of essential enzymes involved in nucleic acid synthesis, cell signaling, and metabolism. mdpi.comnih.gov

Many purine analogues function as antimetabolites. Once inside the cell, they can be phosphorylated to their nucleotide forms, which can then inhibit key enzymes like DNA and RNA polymerases or be incorporated into nucleic acids, leading to chain termination or dysfunctional genetic material. mdpi.comgoogle.com This strategy has been successfully employed in the development of antiviral drugs, such as acyclovir, and anticancer agents, like fludarabine (B1672870) and 6-mercaptopurine. nih.gov

Beyond nucleic acid metabolism, purine analogues have been developed as potent inhibitors of other enzyme classes, such as protein kinases, which are crucial regulators of cell function. nih.gov The versatility of the purine scaffold allows for chemical modifications that can target the ATP-binding site of kinases, leading to the inhibition of signaling pathways that are often dysregulated in diseases like cancer. The broad and significant biological activities of purine analogues underscore their importance as a "privileged structure" in medicinal chemistry.

Rationale for Investigating O6-Benzyl-2-Fluorohypoxanthine within Purine Chemical Space

The investigation of this compound is rooted in the extensive research on O6-benzylguanine and its analogues as AGT inactivators. The synthesis and evaluation of derivatives of the lead compound, O6-benzylguanine, are crucial for elucidating the structure-activity relationship (SAR) of AGT inhibition. beilstein-journals.org By systematically modifying the purine core and its substituents, researchers can probe the steric and electronic requirements of the AGT active site.

The specific introduction of a fluorine atom at the 2-position of the hypoxanthine (B114508) ring, in place of the amino group found in guanine, is a strategic chemical modification. Fluorine is a bioisostere of hydrogen but possesses high electronegativity, which can significantly alter the electronic properties of the purine ring. nih.gov This can influence the compound's pKa, its ability to form hydrogen bonds, and its metabolic stability. duke.edunih.gov For instance, the presence of a 2-fluoro group can render purine nucleoside analogues resistant to deamination by enzymes like adenosine (B11128) deaminase. duke.edu

Therefore, the synthesis and biological testing of this compound were undertaken to explore how the replacement of the 2-amino group with a highly electronegative fluorine atom affects the interaction with and inactivation of AGT. Comparing its activity to that of O6-benzylguanine and other analogues, such as O6-benzylxanthine (which lacks a substituent at the 2-position), provides valuable insights into the role of the 2-position substituent in modulating AGT inactivation. The data gathered from such analogues contributes to a more comprehensive understanding of the SAR for this class of inhibitors, potentially guiding the design of future, more effective agents.

Research Findings

Detailed research, particularly documented in patent literature, has provided quantitative data on the biological activity of this compound. The primary focus of its evaluation has been its capacity to inactivate the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

A study comparing a series of O6-benzyloxypurine derivatives revealed the impact of substitutions on the purine ring on AGT-inactivating activity. The activity was quantified by determining the effective dose required to produce 50% inactivation (ED50) of AGT in both cell-free extracts from HT29 human colon tumor cells and within intact HT29 cells.

In this comparative analysis, this compound was shown to be an inactivator of AGT, although less potent than the parent compound, O6-benzylguanine. The ED50 value for this compound in HT29 cell-free extracts was 48 µM, and in intact HT29 cells, it was 12 µM. For comparison, O6-benzylguanine exhibited ED50 values of 0.2 µM in cell-free extracts and 0.05 µM in intact cells under similar conditions.

The table below presents the AGT-inactivating activity of this compound alongside its parent compound and other relevant analogues.

| Compound | ED50 in HT29 Cell-Free Extract (µM) | ED50 in Intact HT29 Cells (µM) |

|---|---|---|

| O6-benzylguanine | 0.2 | 0.05 |

| This compound | 48 | 12 |

| O6-benzylxanthine | 60 | 35 |

| O6-benzyluric acid | 25 | 45 |

These findings indicate that modifications at the 2-position of the O6-benzylpurine scaffold significantly influence its ability to inactivate AGT. The presence of the 2-amino group in O6-benzylguanine is clearly important for high potency. Replacing it with the keto group in O6-benzylxanthine or the 2-fluoro group in this compound leads to a marked decrease in activity.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

19916-74-6 |

|---|---|

分子式 |

C12H9FN4O |

分子量 |

244.22 g/mol |

IUPAC 名称 |

2-fluoro-6-phenylmethoxy-7H-purine |

InChI |

InChI=1S/C12H9FN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

InChI 键 |

LBDUBRVDQRTAPK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)F |

产品来源 |

United States |

Biochemical Mechanisms of Action: O6 Benzyl 2 Fluorohypoxanthine As a Dna Repair Enzyme Modulator

Interaction with O6-Alkylguanine-DNA Alkyltransferase (AGT)

AGT is a crucial DNA repair protein that protects the genome from mutagenic and cytotoxic damage caused by alkylating agents. It functions by transferring the alkyl group from the O⁶ position of guanine (B1146940) in DNA to a cysteine residue within its own active site. This is a stoichiometric, irreversible reaction that results in the inactivation of the AGT protein. Certain synthetic guanine analogues can act as pseudosubstrates, inactivating AGT and thereby sensitizing cells to alkylating chemotherapeutic drugs.

O6-benzyl-2-fluorohypoxanthine has been identified as an inactivator of the human AGT protein. Its efficacy has been quantified by determining the dose required to achieve 50% inactivation (ED₅₀) of the enzyme. In studies using extracts from the HT29 human colon tumor cell line, this compound demonstrated an ED₅₀ of 48 µM after a 30-minute incubation. researchgate.net When tested on intact HT29 cells over a 4-hour period, the ED₅₀ was found to be 12 µM. researchgate.net This indicates that the compound is capable of crossing the cell membrane to reach its intracellular target and effectively inactivate AGT within a cellular environment.

The AGT-inactivating activity of this compound has been compared to that of the prototypical AGT inhibitor, O6-benzylguanine, and other related purine (B94841) and pyrimidine (B1678525) derivatives. O6-benzylguanine is a highly potent inactivator, with an ED₅₀ of 0.2 µM in HT29 cell-free extracts. researchgate.netgoogle.com In comparison, this compound is less potent. researchgate.net

However, the introduction of different substituents to the purine or pyrimidine ring structure significantly alters the inactivating potential. For instance, derivatives with strongly electron-withdrawing groups, such as 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine and 2,4-diamino-6-benzyloxy-5-nitropyrimidine, have shown even greater potency than O6-benzylguanine, with ED₅₀ values in cell-free extracts of 0.06 µM. researchgate.netgoogle.com Conversely, substitutions on the N² position of the guanine ring, as seen in O6-benzyl-N²-methyl-guanine and O6-benzyl-N²,N²-dimethyl-guanine, dramatically reduce the inactivating activity. researchgate.net

The following interactive table presents the comparative AGT-inactivating activity of this compound and other selected compounds.

Table 1: Comparative AGT-Inactivating Activity of Various Compounds Data sourced from studies on HT29 human colon tumor cells and cell-free extracts. researchgate.net

| Compound | ED₅₀ in Cell-Free Extract (µM) | ED₅₀ in Intact Cells (µM) |

| 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine | 0.06 | 0.02 |

| 2,4-diamino-6-benzyloxy-5-nitropyrimidine | 0.06 | 0.02 |

| 8-aza-O6-benzylguanine | 0.07 | 0.06 |

| O6-benzylguanine | 0.2 | 0.05 |

| O6-benzyl-8-oxoguanine | 0.3 | 0.15 |

| This compound | 48 | 12 |

| O6-benzylxanthine | 60 | 35 |

| O6-benzyl-N²-methyl-guanine | 160 | 60 |

| O6-benzyl-N²,N²-dimethyl-guanine | 200 | 110 |

The inactivation of AGT by O6-benzylguanine and its analogues proceeds through a mechanism where the inhibitor acts as a pseudosubstrate. The benzyl (B1604629) group from the inhibitor is transferred to the reactive cysteine residue (Cys145 in human AGT) in the enzyme's active site. This process forms an S-benzylcysteine residue and releases the corresponding guanine analogue, in this case, 2-fluorohypoxanthine. This covalent modification of the active site renders the AGT protein irreversibly inactive, as it is unable to perform further DNA repair. The rate of this reaction is influenced by the specific substitutions on the purine ring of the inhibitor. While direct structural studies of the this compound-AGT adduct are not extensively detailed in the available literature, the established mechanism for O6-benzylguanine serves as the primary model. The presence of the electron-withdrawing fluorine atom at the C2 position of the purine ring likely influences the electronic properties of the molecule and its interaction with the active site, contributing to its specific kinetic profile.

Evaluation of Selectivity Against Other DNA-Interacting Enzymes

The selectivity of a drug for its intended target over other cellular components is a critical aspect of its biochemical profile. For an AGT inactivator, high selectivity is desirable to minimize off-target effects. The primary focus of research on this compound has been its activity against AGT. Based on the available scientific literature, specific studies evaluating the selectivity of this compound against other DNA-interacting enzymes, such as DNA polymerases, topoisomerases, or other DNA repair enzymes, have not been reported. Therefore, its broader selectivity profile remains uncharacterized.

Molecular Recognition and Binding Dynamics within Biological Milieus

The molecular recognition of O6-benzylguanine analogues by AGT is a complex process governed by the specific three-dimensional structure of the enzyme's active site. The active site forms a binding pocket that accommodates the inhibitor. The benzyl group of the inhibitor is a key feature, inserting into a hydrophobic pocket within the AGT protein. This interaction is crucial for the proper positioning of the purine ring to facilitate the transfer of the benzyl group to the active site cysteine.

Structure Activity Relationship Sar and Molecular Design

Systematic Elucidation of Structural Determinants for AGT Inactivation

The potency and specificity of AGT inhibitors are dictated by the interplay of various structural features. By systematically modifying the purine (B94841) scaffold, researchers have elucidated the roles of the O6-benzyl group, C2-substituents, and the core nucleobase in the inactivation mechanism.

The O6-benzyl group is a key feature for potent AGT inactivation, a principle established through extensive studies of the archetypal inhibitor, O6-benzylguanine. nih.gov This compound acts as a pseudosubstrate for AGT; the enzyme irreversibly transfers the benzyl (B1604629) group to its active site cysteine residue, leading to its inactivation. nih.govnih.gov The benzylated protein is then targeted for degradation. nih.gov

The benzyl group's contribution to potency is multifaceted:

Reaction Mechanism: It was hypothesized that the benzyl group, being a better reactant than a simple methyl group in displacement reactions, would accelerate the rate of transfer to the active site cysteine, compensating for the lack of DNA-mediated binding. nih.gov

Active Site Interactions: Structural studies have revealed that the benzyl group fits into a specific alkyl-binding pocket within the AGT active site. It stacks between Proline-140 and the beta-carbon of Serine-159 and engages in a hydrophobic interaction with Tyrosine-158. nih.gov This precise fit facilitates the correct orientation for the inactivation reaction. nih.gov The presence of Pro-140 is particularly important, and AGTs from organisms lacking this residue are significantly less susceptible to inactivation by O6-benzylguanine. nih.gov

Lipophilicity: The lipophilic nature of the benzyl group allows the inhibitor to readily penetrate mammalian cell membranes to reach the nuclear AGT protein. nih.gov

Modifications to the benzyl group itself have been explored to create even more potent inhibitors. For example, O6-(4-bromothenyl)guanine (Lomeguatrib) has shown higher reactivity towards AGT and has been developed as an oral formulation. nih.gov

While direct studies on O6-benzyl-2-fluorohypoxanthine are limited, the role of fluorine substitution, particularly at the C2 position of purine or ribose rings, is a well-established strategy in medicinal chemistry to modulate the properties of nucleoside analogues.

Fluorine's high electronegativity can profoundly influence a molecule's biological activity through several mechanisms:

Electronic Effects: The electron-withdrawing nature of a fluorine atom can alter the pKa of the purine ring system and the electronic distribution within the molecule. This can impact hydrogen bonding interactions with the target protein and the reactivity of the O6 position. In some enzymatic systems, α-fluorination can destabilize the transition state of a reaction, slowing enzymatic processing. nih.gov

Metabolic Stability: Fluorine substitution can block positions susceptible to metabolic oxidation, thereby increasing the bioavailability and half-life of a compound. For instance, C2 fluorination has been shown to enhance resistance to phosphorylase cleavage in certain nucleosides.

Conformational Control: In nucleosides, fluorine substitution on the sugar moiety can influence the pucker of the ribose ring, which is critical for binding to enzymes. nih.gov While this compound is a free base, the electronic influence of the C2-fluoro group can still affect the planarity and stacking interactions of the purine ring within the AGT active site.

The introduction of a C2-fluoro substituent in a purine analogue inhibitor of AGT is rationally designed to enhance its properties, potentially by increasing its metabolic stability or by fine-tuning its electronic character for optimal interaction with the enzyme's active site.

The purine nucleobase serves as the scaffold for orienting the critical O6-benzyl group. While guanine (B1146940) is the natural substrate's base, other purines like hypoxanthine (B114508) (which lacks the C2-amino group of guanine) can also serve as effective scaffolds for inhibitors.

The removal of the exocyclic amino group at the C2 position, which differentiates hypoxanthine from guanine, has a significant impact. In studies with O6-benzylguanine analogues, removal of this amino group was found to decrease the inactivation of AGT by approximately 400-fold when administered as a free base. nih.gov This suggests that the C2-amino group likely participates in crucial hydrogen bonds with the protein that stabilize the inhibitor in the active site. nih.gov

However, modifications at other positions of the purine ring are tolerated. For example, substituents at the C8 and N9 positions have been shown to be compatible with AGT inactivation. nih.gov This has led to the development of analogues like O6-benzyl-8-oxoguanine, which have been investigated for their ability to inactivate AGT in various tissues. nih.gov The choice of the hypoxanthine core in this compound represents a strategic modification where the loss of the C2-amino group's hydrogen bonding is potentially compensated for by the electronic effects of the C2-fluoro substituent.

| Modification | Position | Observed/Expected Impact on AGT Inactivation | Reference |

| Removal of Amino Group | C2 | 400-fold decrease in potency for free base | nih.gov |

| Addition of Oxo Group | C8 | Tolerated; analogue shows inactivation capability | nih.gov |

| Addition of Fluoro Group | C2 | Modulates electronic properties and metabolic stability | N/A |

| Benzyl Group | O6 | Essential for potent, irreversible inactivation | nih.govnih.gov |

Computational Approaches to SAR and Rational Design

Computational chemistry provides powerful tools for understanding the SAR of AGT inhibitors at a molecular level and for guiding the design of new, more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For AGT inhibitors like this compound, docking simulations can be performed using the crystal structure of human AGT.

These simulations would model how the inhibitor fits into the enzyme's active site, predicting key interactions:

The orientation of the O6-benzyl group within the hydrophobic pocket formed by residues such as Pro-140, Tyr-158, and Ser-159. nih.gov

Potential hydrogen bonding between the hypoxanthine ring's nitrogens and oxygens and polar residues in the active site.

By calculating a binding score or estimating the binding free energy, these models can help prioritize which novel analogues are most likely to be potent inhibitors, thereby streamlining the drug discovery process.

Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as its electrostatic potential, orbital energies, and charge distribution. For this compound, these calculations can provide insights into:

Reactivity: The calculations can help quantify the reactivity of the O6-benzyloxypurine system, predicting the ease with which the benzyl group can be transferred to the active site cysteine of AGT.

Electrostatic Interactions: By mapping the electrostatic potential onto the molecule's surface, researchers can visualize regions that are likely to engage in favorable electrostatic interactions with the protein. The strong electronegativity of the C2-fluoro atom would create a distinct electronic signature that could be optimized for improved binding affinity.

These computational approaches, when used in conjunction with experimental data, provide a detailed understanding of the SAR and a robust platform for the rational design of next-generation AGT inhibitors.

Preclinical Research in in Vitro Cellular Models

Cellular AGT Depletion and Recovery Kinetics

A crucial aspect of characterizing an AGT inhibitor is to understand its potency and duration of action within cancer cells. This involves quantifying the depletion of the AGT protein and monitoring its subsequent recovery.

Quantification of AGT Protein Levels in Cultured Cells

Specific data from techniques such as Western blotting or mass spectrometry would be required to quantify the reduction in AGT protein levels in various cultured cell lines following treatment with O6-benzyl-2-fluorohypoxanthine. This would allow for the creation of a data table illustrating the compound's effectiveness in different cellular contexts. However, such a data table cannot be generated without publicly available research findings.

Time- and Concentration-Dependent AGT Inactivation in Cultured Cells

To understand the dynamics of AGT inactivation, studies measuring the enzymatic activity of AGT over time and at various concentrations of this compound are necessary. This information is vital for determining the optimal conditions for its use in combination with alkylating agents. The absence of this specific data in the literature prevents a detailed analysis of its kinetic profile.

Modulation of Cellular Responses to Genotoxic Agents

The primary therapeutic potential of this compound lies in its ability to enhance the efficacy of DNA alkylating agents. This is achieved by preventing the repair of cytotoxic O6-alkylguanine DNA lesions.

Sensitization of Cell Lines to Alkylating Agent-Induced DNA Damage

Key experiments would involve treating various cancer cell lines with a combination of this compound and an alkylating agent, such as temozolomide (B1682018) or carmustine. The potentiation of the alkylating agent's cytotoxicity, often expressed as a dose enhancement ratio, would be a critical measure of the inhibitor's efficacy. Without published studies on this compound, a data table summarizing its chemosensitization effects across different cell lines cannot be compiled.

Analysis of DNA Adduct Formation and Repair Pathways

Detailed molecular analyses are required to confirm that the observed chemosensitization is due to the intended mechanism of action—the inhibition of AGT leading to increased persistence of O6-alkylguanine DNA adducts. Techniques such as immunoassays or chromatography-mass spectrometry could be used to measure the levels of these adducts. Furthermore, investigating the activation of downstream DNA damage response and repair pathways would provide a more complete picture of the cellular consequences of AGT inhibition by this specific compound. This level of detailed research data for this compound is not currently available.

Cellular Viability and Proliferation Studies in Response to Modulated AGT Activity

Assays that measure cellular viability and proliferation, such as MTT or colony formation assays, are fundamental to demonstrating the therapeutic potential of combining this compound with alkylating agents. These studies would quantify the extent to which AGT inhibition leads to enhanced cancer cell killing. The lack of specific data from such studies on this compound means that a quantitative assessment of its impact on cellular survival and growth cannot be provided.

Despite a comprehensive search of available scientific literature, no specific preclinical research data focusing on the evaluation of this compound in biological extracts and subcellular fractions could be identified.

The performed searches for "this compound" and related terms did not yield any studies detailing its activity, mechanism of action, or inhibitory concentrations in cell lysates, tissue homogenates, or isolated cellular components. Research in this area predominantly focuses on the well-characterized compound O6-benzylguanine and its various derivatives as inactivators of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

While the searches retrieved information on various fluorinated nucleosides and other purine (B94841) analogues, the specific chemical entity of this compound and its effects in biochemical or cellular extract-based assays are not described in the accessible literature. Therefore, no detailed research findings or data tables for this particular compound can be provided at this time.

Advanced Analytical and Biophysical Characterization in Research

Spectroscopic Techniques for O6-Benzyl-2-Fluorohypoxanthine and its Biological Interactions

Spectroscopic methods are fundamental in the characterization of this compound, offering detailed information at the atomic and molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational flexibility of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are particularly informative. The fluorine atom at the C2 position serves as a sensitive probe of the local electronic environment, with its chemical shift being highly responsive to changes in conformation and intermolecular interactions. wikipedia.orgmdpi.com

Conformational analysis of this compound would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons, providing crucial distance restraints for structural calculations. This would help to define the relative orientation of the benzyl (B1604629) group with respect to the purine (B94841) ring system. The presence of the fluorine atom also allows for the use of ¹⁹F NMR, which offers a wide chemical shift dispersion and high sensitivity, making it an excellent tool for monitoring conformational changes upon binding to a biological target. acs.orgnih.gov The analysis of coupling constants, particularly J-couplings between protons and the fluorine atom, can provide further insights into the dihedral angles and thus the preferred conformation of the molecule in solution.

Mass Spectrometry-Based Profiling of Compound Metabolism in Research Settings

Mass spectrometry (MS) is an indispensable technique for studying the metabolism of xenobiotics like this compound. In research settings, understanding the metabolic fate of a compound is crucial for interpreting its biological activity and potential off-target effects. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common platform for these studies. nih.gov

Based on studies of the closely related compound O6-benzylguanine, it can be anticipated that the metabolism of this compound may involve several key pathways. One likely metabolic transformation is the oxidation of the purine ring, potentially leading to the formation of an 8-oxo derivative. nih.gov Another possibility is the cleavage of the benzyl ether bond, which would yield 2-fluorohypoxanthine and benzyl alcohol. Further metabolism could involve conjugation reactions, such as glucuronidation, to enhance water solubility and facilitate excretion.

A typical workflow for metabolic profiling would involve incubating this compound with liver microsomes or in whole-animal models. Samples would then be analyzed by LC-MS/MS to separate and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. This allows for the creation of a detailed metabolic map of the compound.

Below is a hypothetical data table illustrating the kind of results that could be obtained from an LC-MS/MS analysis of this compound and its potential metabolites.

| Compound | Predicted m/z [M+H]⁺ | Retention Time (min) | Key MS/MS Fragments |

| This compound | 261.09 | 5.2 | 152.05, 91.05 |

| O6-Benzyl-8-oxo-2-fluorohypoxanthine | 277.09 | 4.5 | 168.05, 91.05 |

| 2-Fluorohypoxanthine | 155.03 | 2.1 | 112.02 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Probes in Modified Nucleic Acids

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. wikipedia.org While this compound itself is not paramagnetic, EPR can be a powerful tool to study its interactions with biological targets, particularly DNA, through the use of spin-labeling. nih.gov

In a research context, a nitroxide spin label could be chemically attached to this compound or to a DNA molecule that contains this modified base. The EPR spectrum of the spin label is sensitive to its local environment, including its mobility and distance to other paramagnetic centers. researchgate.netnih.gov By analyzing the changes in the EPR spectrum, one can infer information about the conformational changes in the DNA upon incorporation of this compound or its binding to proteins like O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

For instance, if a spin-labeled version of this compound is used, its binding to AGT could be monitored by the change in the rotational correlation time of the spin label, which would be reflected in the EPR lineshape. nih.gov This can provide insights into the binding affinity and the dynamics of the compound within the protein's active site.

X-ray Crystallography and Cryo-Electron Microscopy of Compound-Protein Complexes

To gain a high-resolution understanding of how this compound interacts with its protein targets, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the methods of choice. These techniques can provide atomic-level details of the binding mode and the induced conformational changes in the protein.

The primary target for O6-benzylguanine and its analogs is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov Crystal structures of human AGT in complex with O6-benzylguanine have been solved, revealing that the benzyl group is transferred to a cysteine residue in the active site, thereby irreversibly inactivating the enzyme. rcsb.org It is highly probable that this compound would bind in a similar manner. X-ray crystallography of the complex between AGT and this compound would be invaluable to visualize the precise interactions of the fluorinated purine ring within the active site and to understand the role of the fluorine atom in modulating binding affinity and specificity.

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and proteins that are difficult to crystallize. While there are no specific cryo-EM studies reported for AGT in complex with inhibitors like this compound, this technique holds promise for studying larger DNA repair complexes involving AGT. harvard.edu For example, cryo-EM could be used to visualize how AGT, inactivated by this compound, interacts with other proteins in the DNA repair pathway.

The following table summarizes key crystallographic data for human AGT, which would be the target for structural studies with this compound.

| Protein | PDB ID | Resolution (Å) | Ligand |

| Human AGT | 1EH6 | 2.10 | None (apo) |

| Human AGT | 1EH7 | 2.05 | Methylated Cysteine |

| Human AGT | 1EH8 | 2.20 | Benzylated Cysteine |

Chromatographic and Electrophoretic Methods for Compound and Metabolite Separation

Chromatographic and electrophoretic techniques are essential for the purification, separation, and quantification of this compound and its metabolites in complex biological matrices.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of small molecules. For this compound and its potential metabolites, reversed-phase HPLC would be the method of choice. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the analytes. The benzyl group in this compound imparts significant hydrophobicity, leading to good retention on a C18 column. The separation can be optimized by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

Capillary electrophoresis (CE) is another powerful separation technique that offers high efficiency and resolution. nih.gov In CE, separation is based on the differential migration of charged species in an electric field. For purine analogs like this compound, which can be protonated or deprotonated depending on the pH, CE can provide rapid and efficient separations. This method is particularly useful for analyzing complex mixtures, such as urine or cell extracts, with minimal sample preparation.

The table below provides a hypothetical comparison of chromatographic and electrophoretic methods for the analysis of this compound.

| Technique | Stationary/Mobile Phase or Buffer | Detection Method | Typical Application |

| Reversed-Phase HPLC | C18 column; Acetonitrile/Water with 0.1% Formic Acid | UV (254 nm), Mass Spectrometry | Quantification in plasma, metabolic studies |

| Capillary Zone Electrophoresis (CZE) | Fused silica (B1680970) capillary; Borate buffer (pH 9.2) | UV (254 nm) | Analysis in urine, separation of polar metabolites |

Future Directions in O6 Benzyl 2 Fluorohypoxanthine Research

Exploration of Novel Analogues for Enhanced AGT Inhibition and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of O6-benzyl-2-fluorohypoxanthine. The principal objective is to enhance its inhibitory activity against O6-alkylguanine-DNA alkyltransferase (AGT), a critical DNA repair protein that confers resistance to certain chemotherapeutic agents. The introduction of a fluorine atom at the 2-position of the hypoxanthine (B114508) ring is a strategic modification, and further exploration of substitutions on both the purine (B94841) scaffold and the benzyl (B1604629) group is warranted.

The structure-activity relationship (SAR) of related O6-benzylguanine derivatives has demonstrated that modifications to the benzyl ring can significantly impact potency and selectivity. Therefore, future studies will likely involve the synthesis of analogues with various substituents on the benzyl moiety to probe interactions within the AGT active site. The goal is to identify compounds with improved binding affinity and, consequently, more potent inhibition.

Moreover, achieving tumor-selective AGT inhibition is a significant challenge. A promising strategy is the development of prodrugs that are activated under specific conditions within the tumor microenvironment, such as hypoxia. This approach would minimize systemic toxicity by ensuring that the active AGT inhibitor is released preferentially in cancerous tissues.

Investigation of Non-AGT Related Biological Activities of this compound

While the primary known target of O6-benzylguanine analogues is AGT, the broader class of purine analogues is known to interact with a variety of cellular targets. drugbank.comnih.gov Future investigations will aim to determine if this compound exhibits biological activities independent of AGT inhibition. Guanine-based purines have been implicated in various cellular processes, including cell proliferation and signaling. frontiersin.org Recent studies have suggested that guanine (B1146940) can interact with G protein-coupled receptors (GPCRs), such as GPR23, leading to antiproliferative effects in cancer cell lines. frontiersin.org

Therefore, a comprehensive screening of this compound against a panel of kinases, phosphatases, and other enzymes involved in cellular signaling pathways will be crucial. Uncovering additional mechanisms of action could broaden the therapeutic applications of this compound and potentially reveal synergistic opportunities with other anticancer agents. Computational repurposing approaches could also be employed to predict potential off-target interactions based on the compound's structure. nih.gov

Development of Advanced Research Tools for Molecular Imaging and Tracing

The development of non-invasive imaging techniques to visualize AGT expression and activity in vivo is a critical area of research. Positron Emission Tomography (PET) is a powerful molecular imaging modality that, when used with a suitable radiolabeled tracer, can provide quantitative information on biological processes. unc.edu Given that fluorinated analogues of O6-benzylguanine have been successfully developed as PET probes, there is a strong rationale for developing a radiolabeled version of this compound. nih.gov

Specifically, the incorporation of a positron-emitting isotope, such as fluorine-18, into the this compound structure would enable its use as a PET tracer. This would allow for the in vivo quantification of AGT levels in tumors, which could serve as a biomarker for predicting response to alkylating agent chemotherapy. nih.gov Furthermore, such a tool would be invaluable for assessing the pharmacodynamics of AGT inhibitors, ensuring that the target is adequately engaged. The development of novel radiolabeling methods will be instrumental in making these advanced imaging agents more accessible for preclinical and, eventually, clinical research. unc.edu

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, the integration of systems biology approaches will be indispensable. nih.govjohnshopkins.edu This involves the use of high-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, to generate large-scale datasets that capture the global cellular response to the compound. By analyzing how this compound perturbs various molecular networks, researchers can identify key pathways and biological processes that are modulated by its activity.

This comprehensive approach can reveal not only the direct targets of the compound but also its downstream effects on cellular metabolism, signaling cascades, and DNA repair mechanisms. nih.gov For instance, systems-level analysis could uncover previously unknown interactions between AGT inhibition and other cellular pathways, potentially identifying new therapeutic vulnerabilities. Ultimately, integrating experimental data with computational modeling will provide a more complete picture of the mechanism of action of this compound and guide its future development as a therapeutic agent.

常见问题

Q. What statistical methods are optimal for analyzing synergistic effects in combination therapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。